molecular formula C9H8O4 B1625197 Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)- CAS No. 66003-50-7

Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)-

Cat. No. B1625197
CAS RN: 66003-50-7
M. Wt: 180.16 g/mol
InChI Key: FFTMFTKIHAFVGZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)- is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol. It has been used in the design and synthesis of anticancer agents .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis method involves evaporating the solvent under reduced pressure, and the residual solid is suspended in methanol, washed, collected by filtration, and dried to obtain 1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone .


Molecular Structure Analysis

The molecular structure of Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)- consists of a benzodioxol group attached to an ethanone group. The benzodioxol group is a cyclic structure consisting of a benzene ring fused to a 1,3-dioxolane ring.

Mechanism of Action

While the specific mechanism of action for Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)- is not known, related compounds have shown anticancer activity. For example, 3- N -2-methylquinoline 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

The future directions for research on Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)- could include further exploration of its potential anticancer properties, as well as investigation into other possible biological activities . Further optimization of related compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules is also a promising direction .

properties

IUPAC Name

1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-8-9(3-7(6)11)13-4-12-8/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTMFTKIHAFVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471648
Record name Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)-

CAS RN

66003-50-7
Record name Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sesamol (5.6 g, 40 mmol) in acetic anhydride (20 mL) was cooled to 0° C. under an argon atmosphere. The solution was slowly added with boron trifluoride/diethyl ether complex (10 mL), and then the mixture was stirred at 90° C. for 2 hours. The reaction mixture was added to saturated aqueous sodium acetate (50 mL), and the mixture was stirred at room temperature. The solid formed was removed by filtration, and then the reaction mixture was extracted with ethyl acetate, and the organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, water and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residual solid was suspended in methanol, thereby washed, then collected by filtration and dried to obtain 1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone (5.9 g, 82%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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